Vitamin K1 Hydroperoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vitamin K1 Hydroperoxide typically involves the oxidation of Vitamin K1. One common method is the reaction of Vitamin K1 with hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxide group without over-oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Vitamin K1 is oxidized using hydrogen peroxide under controlled conditions. The product is then purified using techniques such as chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Vitamin K1 Hydroperoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: The hydroperoxide group can be reduced to form the corresponding alcohol.

Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: More oxidized forms of Vitamin K1 derivatives.

Reduction: Vitamin K1 alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Vitamin K1 Hydroperoxide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound to study oxidation reactions.

Biology: Investigated for its role in cellular oxidative stress and its potential effects on cellular metabolism.

Medicine: Studied for its potential therapeutic effects, particularly in relation to its antioxidant properties.

Industry: Used in the development of new materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of Vitamin K1 Hydroperoxide involves its interaction with various molecular targets and pathways. The hydroperoxide group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to oxidative stress and modulation of cellular signaling pathways. The compound’s effects are mediated through its ability to alter the redox state of cells and influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Vitamin K1 (Phylloquinone): The parent compound, primarily involved in blood clotting and bone metabolism.

Vitamin K2 (Menaquinones): A group of compounds with similar structures but different side chains, involved in various physiological processes.

Vitamin K3 (Menadione): A synthetic form of Vitamin K with different biological activities.

Uniqueness

Vitamin K1 Hydroperoxide is unique due to the presence of the hydroperoxide group, which imparts distinct chemical reactivity and biological effects. This makes it a valuable compound for studying oxidative processes and developing new therapeutic strategies.

Biological Activity

Vitamin K1 hydroperoxide, a derivative of phylloquinone (vitamin K1), is gaining attention for its biological activity, particularly in the context of oxidative stress and cellular metabolism. This compound is formed through the oxidation of vitamin K1 and is characterized by its hydroperoxide functional group, which plays a crucial role in various biochemical processes.

This compound participates in redox reactions, generating reactive oxygen species (ROS) that can influence cellular signaling and metabolic pathways. The hydroperoxide group can be reduced to form vitamin K1 alcohol or further oxidized to yield more oxidized forms of vitamin K derivatives. This duality allows it to act both as a pro-oxidant and an antioxidant, depending on the cellular environment.

Role in Cellular Oxidative Stress

Research indicates that this compound may help mitigate oxidative stress in cells. For instance, studies have shown that treatment with vitamin K compounds can reduce protein expression levels affected by oxidative agents like hydrogen peroxide in human fetal osteoblast cells . This suggests a protective role against oxidative damage, potentially through the modulation of apoptosis pathways.

Antioxidant Properties

Recent findings highlight the antioxidant capabilities of vitamin K compounds. A study from Tohoku University demonstrated that the fully reduced form of vitamin K acts as a potent antioxidant, inhibiting ferroptotic cell death—an iron-dependent form of cell death characterized by lipid peroxidation . This underscores the potential therapeutic applications of vitamin K derivatives in conditions associated with oxidative stress and cell death.

Table 1: Summary of Key Studies on this compound

Detailed Research Findings

- Proteomic Analysis : In a study examining human fetal osteoblasts, researchers quantified protein expression changes after exposure to hydrogen peroxide. The results indicated that vitamin K compounds could influence cell cycle regulation and apoptosis pathways, suggesting their protective effects against oxidative stress .

- Ferroptosis Suppression : The discovery that vitamin K can inhibit ferroptosis opens new avenues for therapeutic strategies in diseases where this form of cell death is implicated, such as neurodegenerative diseases . The identification of FSP1 as an enzyme responsible for reducing vitamin K to its active form further elucidates its mechanism of action.

- Antioxidant Pathways : Another study highlighted the role of VKORC1L1 (vitamin K 2,3-epoxide reductase complex subunit 1-like 1) in driving intracellular antioxidation pathways critical for cell survival under oxidative stress conditions . This emphasizes the importance of vitamin K derivatives in maintaining cellular integrity.

Properties

Molecular Formula |

C31H46O4 |

|---|---|

Molecular Weight |

482.7 g/mol |

IUPAC Name |

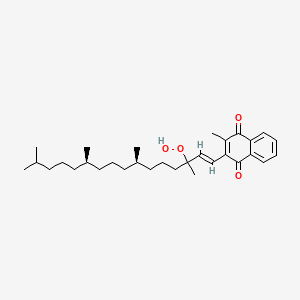

2-[(E,7R,11R)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+/t23-,24-,31?/m1/s1 |

InChI Key |

YUTUNMUCBDSKNC-PGGNBPONSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OO |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.